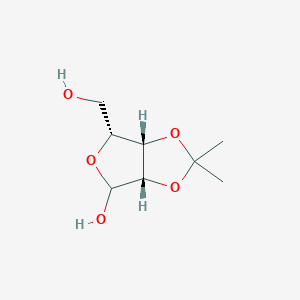

2,3-O-Isopropylidene-D-lyxofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-O-Isopropylidene-D-lyxofuranose is a derivative of D-lyxose, a rare sugar. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 2nd and 3rd positions of the lyxofuranose ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-O-Isopropylidene-D-lyxofuranose typically involves the protection of D-lyxose. One common method is the reaction of D-lyxose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction forms the isopropylidene acetal, protecting the hydroxyl groups at the 2nd and 3rd positions .

Industrial Production Methods

The scalability of the reaction depends on the availability of starting materials and the efficiency of the catalytic process .

Análisis De Reacciones Químicas

Types of Reactions

2,3-O-Isopropylidene-D-lyxofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 2-O,3-O-Isopropylidene-D-lyxonic acid.

Reduction: Reduction reactions can yield products like 2-O,3-O-Isopropylidene-D-lyxitol.

Substitution: The isopropylidene group can be substituted under acidic conditions to yield different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like bromine in buffered solutions or hypoiodite can be used.

Reduction: Sodium borohydride is a common reducing agent.

Substitution: Acidic conditions, such as using sulfuric acid, facilitate the substitution reactions.

Major Products

Oxidation: 2-O,3-O-Isopropylidene-D-lyxonic acid

Reduction: 2-O,3-O-Isopropylidene-D-lyxitol

Substitution: Various substituted derivatives depending on the reaction conditions.

Aplicaciones Científicas De Investigación

Synthesis of Glycosides

One of the primary applications of 2,3-O-Isopropylidene-D-lyxofuranose is in the synthesis of glycosides. The reactivity of this furanose form allows for the formation of glycosidic bonds with various nucleophiles. For instance, research has demonstrated that trifluoromethanesulfonyl esters derived from D-lyxofuranosides react with 5-aminopyrimidines, leading to the synthesis of novel N-substituted 5-amino-lyxofuranosides. These compounds are significant for their potential use in medicinal chemistry and biochemistry .

Development of Anticancer Agents

Recent studies have highlighted the role of this compound in developing anticancer agents. A notable case involved synthesizing compounds from this sugar that exhibited significant inhibitory effects on the proliferation of human breast carcinoma cells (MDA-MB-231). The synthesized compounds demonstrated a dose-dependent inhibition of cell growth, with an IC50 value indicating effective potency . This application underscores the potential utility of this compound in cancer therapeutics.

Structural Studies and Characterization

The structural characterization of this compound has been extensively documented. For example, a detailed study provided insights into its crystalline forms and derivatives, including diacetate and dibenzoate esters. These derivatives were synthesized through acylation reactions and characterized using various analytical techniques such as NMR spectroscopy and X-ray crystallography . This structural knowledge is crucial for understanding the compound's reactivity and interactions in biological systems.

Applications in Material Science

Beyond biological applications, this compound has potential uses in material science. Its ability to form stable crystalline structures can be exploited in developing new materials with specific properties. The compound's hydroxyl groups can participate in hydrogen bonding networks, which may be beneficial for creating hydrogels or other polymeric materials with tailored functionalities .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,3-O-Isopropylidene-D-lyxofuranose involves its ability to protect hydroxyl groups, thereby preventing unwanted reactions during synthetic processes. The isopropylidene group stabilizes the molecule, allowing for selective reactions at other positions. This protection is crucial in multi-step synthesis, where selective deprotection can be achieved under controlled conditions .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-O-Isopropylidene-D-ribofuranose

- 2,3-O-Isopropylidene-D-mannofuranose

- 2,3-O-Isopropylidene-D-erythrofuranose

Uniqueness

2,3-O-Isopropylidene-D-lyxofuranose is unique due to its specific configuration and the position of the isopropylidene group. This configuration imparts distinct chemical properties, making it suitable for specific synthetic applications where other similar compounds might not be as effective .

Propiedades

Fórmula molecular |

C8H14O5 |

|---|---|

Peso molecular |

190.19 g/mol |

Nombre IUPAC |

(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6+,7?/m1/s1 |

Clave InChI |

OYYTWUSIDMJZCP-DDUDGIQNSA-N |

SMILES isomérico |

CC1(O[C@H]2[C@H](OC([C@H]2O1)O)CO)C |

SMILES canónico |

CC1(OC2C(OC(C2O1)O)CO)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.